molecular formula C14H11N3O4 B4997609 1-(2,4-dinitrophenyl)-2,3-dihydro-1H-indole

1-(2,4-dinitrophenyl)-2,3-dihydro-1H-indole

Cat. No.: B4997609
M. Wt: 285.25 g/mol
InChI Key: UBHCYMWPVWIKIM-UHFFFAOYSA-N
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Description

1-(2,4-dinitrophenyl)-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C14H11N3O4 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4-dinitrophenyl)indoline is 285.07495584 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Agrochemical Synthesis : The synthesis of indole derivatives, such as 1-(2,4-dinitrophenyl)indoline, has been explored for potential agrochemical applications. Some derivatives demonstrated moderate nematicidal activity, indicating their potential use in agricultural settings (Andreani & Rambaldi, 1988).

  • Formation of Charge-Transfer Complexes : 1-(2,4-dinitrophenyl)indoline and similar compounds can react with NH-heteroaromatic compounds to form stable charge-transfer complexes. These reactions are significant in the study of chemical properties and interactions of these compounds (Wilshire, 1966).

  • Anti-inflammatory Applications : Synthesized derivatives of 1-(2,4-dinitrophenyl)indoline have been evaluated for their anti-inflammatory activities. These derivatives have shown potential in pharmaceutical research for treating inflammation (Rehman, Saini, & Kumar, 2022).

  • Peptide Research : Studies on 2,4-dinitrophenyl peptides, including derivatives of 1-(2,4-dinitrophenyl)indoline, have contributed to understanding the properties of dinitrophenyl dipeptides. These studies are important in peptide chemistry and its applications (Loudfoot & Chan, 1967).

  • Synthesis of Indoline Alkaloids : The compound has been used in strategies for synthesizing indoline alkaloids. The versatility in forming complex nitrogen-containing ring systems via cyclopropanation makes it significant in medicinal chemistry (Zhang, Song, & Qin, 2011).

  • Quenching of Tryptophan Fluorescence : Studies on the quenching properties of dinitrophenols like 1-(2,4-dinitrophenyl)indoline have provided insights into their potential toxicity and interaction with biological molecules (Dumitraş Huţanu & Pintilie, 2013).

  • Catalysis in Organic Synthesis : The compound has been utilized as a catalyst in the synthesis of biologically active oxindole derivatives, demonstrating its role in facilitating complex chemical reactions (Kumar, Kaur, & Chimni, 2016).

  • Antibody Binding Studies : The 2,4-dinitrophenyl group, which is part of the structure of 1-(2,4-dinitrophenyl)indoline, has been used extensively in antibody structure and function studies due to its potent antigenic properties (Haimovich, Eisen, & Givol, 1971).

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-16(19)11-5-6-13(14(9-11)17(20)21)15-8-7-10-3-1-2-4-12(10)15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHCYMWPVWIKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-dinitrophenyl)-2,3-dihydro-1H-indole
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1-(2,4-dinitrophenyl)-2,3-dihydro-1H-indole

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